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Introduction
D-Moses is the inactive enantiomer of L-Moses, a potent and selective small molecule inhibitor

of the p300/CBP-associated factor (PCAF) bromodomain. In preclinical research, D-Moses
serves as an essential negative control to ensure that the observed biological effects of L-

Moses are due to specific inhibition of the PCAF bromodomain and not off-target or non-

specific effects. These application notes provide detailed protocols for utilizing D-Moses in

conjunction with L-Moses in in vivo studies, particularly in the context of cancer xenograft

models.

The PCAF protein is a histone acetyltransferase (HAT) that plays a critical role in the regulation

of gene expression. By binding to acetylated lysine residues on histones and other proteins,

the PCAF bromodomain facilitates the recruitment of transcriptional machinery to gene

promoters, influencing cellular processes such as proliferation, differentiation, and apoptosis.

Dysregulation of PCAF activity has been implicated in various diseases, including cancer,

making it an attractive therapeutic target.[1]

L-Moses has demonstrated good cell permeability and metabolic stability in human and mouse

liver microsomes, suggesting its suitability for in vivo investigations.[2] Furthermore, it has

shown no observable cytotoxicity in peripheral blood mononuclear cells (PBMCs).[2]
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Quantitative Data Summary
While specific in vivo efficacy data for L-Moses is not extensively published, the following tables

summarize its in vitro potency and selectivity, which form the basis for its use in animal models.

D-Moses shows no observable binding to the PCAF bromodomain and is therefore expected to

be inactive in these assays.[1]

Table 1: In Vitro Binding Affinity and Potency of L-Moses

Parameter Value Assay Type

PCAF Ki 47 nM HTRF

PCAF KD 48 nM BROMOscan

PCAF KD 126 nM ITC

GCN5 KD 220 nM BROMOscan

GCN5 KD 600 nM ITC

Table 2: Cellular Activity of L-Moses

Assay IC50

PCAF NanoBRET (truncated) 220 nM

PCAF NanoBRET (full-length) 1.2 µM

Competing pull-down (full-length PCAF) 660 nM

Competing pull-down (full-length GCN5) 220 nM

Table 3: Selectivity Profile of L-Moses

Target Selectivity vs. PCAF

BRD4 >4500-fold
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Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse
Model
This protocol provides a general framework for evaluating the antitumor efficacy of L-Moses

using D-Moses as a negative control in a subcutaneous xenograft model.

1. Animal Model and Cell Line Selection:

Animal Model: Use immunocompromised mice (e.g., NOD-scid gamma, nude, or SCID mice)

to prevent rejection of human tumor xenografts.[2]

Cell Line: Select a cancer cell line known to be sensitive to PCAF inhibition based on in vitro

screening.[3]

2. Tumor Implantation:

Culture the selected cancer cell line under standard conditions.

Subcutaneously inject 1 x 106 to 10 x 106 cells suspended in sterile PBS or Matrigel into the

flank of each mouse.[3]

Allow the animals to acclimate for at least one week before the experiment begins.[2]

3. Dosing and Administration:

Vehicle Preparation: A common vehicle for L-Moses and D-Moses is a solution of 10%

DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] Other options include 10% DMSO

in corn oil.[3] Always prepare fresh formulations on the day of use.

Dose Formulation: Dissolve L-Moses and D-Moses in the vehicle to the desired

concentrations. The optimal dose should be determined in preliminary dose-finding studies to

establish the maximum tolerated dose (MTD).[3]

Administration Route: Administer the compounds via an appropriate route, such as

intraperitoneal (IP) injection or oral gavage (p.o.).[2]
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Dosing Schedule: Establish a dosing schedule based on the expected half-life of L-Moses

(e.g., once daily, five days a week).[2]

4. Experimental Groups:

Group 1 (Vehicle Control): Receives the vehicle solution only.

Group 2 (Negative Control): Receives D-Moses at the same dose and schedule as L-Moses.

Group 3 (Treatment Group): Receives L-Moses at the determined therapeutic dose.

(Optional) Group 4 (Positive Control): Receives a standard-of-care therapeutic for the

specific cancer model.[2]

5. Monitoring and Endpoints:

Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate the

volume using the formula: (Length x Width2) / 2.[3]

Body Weight: Monitor the body weight of the animals regularly as an indicator of toxicity.[2]

Clinical Observations: Record any changes in animal behavior, appearance, or activity.[2]

Endpoint: The study can be concluded when tumors in the control group reach a

predetermined size. Tumor growth inhibition (TGI) can be calculated.

Protocol 2: Pharmacokinetic (PK) Study
A pharmacokinetic study is crucial for understanding the absorption, distribution, metabolism,

and excretion (ADME) of L-Moses, which informs the dosing regimen for efficacy studies.

1. Animal Model:

Use the same mouse strain as in the efficacy studies.

2. Administration:

Administer a single dose of L-Moses via the intended therapeutic route (e.g., IP or oral

gavage) and also intravenously (IV) to determine bioavailability.
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3. Sample Collection:

Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes,

and 1, 2, 4, 8, 24 hours).

Process blood to plasma and store at -80°C until analysis.

4. Bioanalysis:

Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the

concentration of L-Moses in plasma samples.

5. Data Analysis:

Calculate key pharmacokinetic parameters such as:

Cmax: Maximum plasma concentration.

Tmax: Time to reach Cmax.

AUC: Area under the plasma concentration-time curve.

t1/2: Elimination half-life.

Clearance (CL): Volume of plasma cleared of the drug per unit time.

Volume of distribution (Vd): Apparent volume into which the drug distributes.

Bioavailability (F%): The fraction of the administered dose that reaches systemic

circulation.

Visualizations
PCAF Signaling Pathway and Inhibition by L-Moses

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleus

Histone Tail
(with Acetylated Lysine)

PCAF Bromodomain

 Recognizes

PCAF HAT Domain

Transcription Factors

 Recruits

Target Gene

 Binds to Promoter

Transcription

L-Moses

 Inhibits Binding

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b12371973?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: L-Moses inhibits the PCAF bromodomain, preventing its recognition of acetylated

histones.

Experimental Workflow for In Vivo Efficacy Testing
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Caption: Workflow for evaluating the in vivo efficacy of L-Moses with D-Moses as a control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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